Dicyclopentadienyl tungsten dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicyclopentadienyl tungsten dichloride, also known as bis(cyclopentadienyl)tungsten(IV) dichloride, is an organometallic compound with the formula (C₅H₅)₂WCl₂. This compound is part of the metallocene family and is characterized by the presence of two cyclopentadienyl rings bound to a tungsten center, along with two chloride ligands. It is a dark-colored solid that is typically used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicyclopentadienyl tungsten dichloride can be synthesized through various methods. One common synthetic route involves the reaction of tungsten hexachloride with cyclopentadienyl magnesium bromide in an inert atmosphere. The reaction typically proceeds as follows:
WCl6+2C5H5MgBr→(C5H5)2WCl2+2MgBrCl
The reaction is usually carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Dicyclopentadienyl tungsten dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as alkyl or aryl groups.
Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering the oxidation state of the metal.
Complex Formation: It can form complexes with other metal centers or ligands, leading to the formation of bimetallic or polymetallic complexes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl lithium compounds, Grignard reagents, and various oxidizing or reducing agents. Reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield alkyl or aryl derivatives, while oxidation reactions can produce tungsten(VI) complexes .
Wissenschaftliche Forschungsanwendungen
Dicyclopentadienyl tungsten dichloride has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Material Science: It is employed in the synthesis of advanced materials, such as conductive polymers and nanomaterials.
Medicinal Chemistry: Research has explored its potential use in the development of anticancer agents and other pharmaceuticals.
Coordination Chemistry: It serves as a model compound for studying metal-ligand interactions and the electronic properties of metallocenes
Wirkmechanismus
The mechanism of action of dicyclopentadienyl tungsten dichloride involves its ability to coordinate with various ligands and undergo redox reactions. The cyclopentadienyl rings provide stability to the tungsten center, allowing it to participate in a range of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dicyclopentadienyl titanium dichloride: Similar in structure but with titanium as the central metal.
Dicyclopentadienyl niobium dichloride: Contains niobium instead of tungsten.
Dicyclopentadienyl molybdenum dichloride: Features molybdenum as the central metal.
Uniqueness
Dicyclopentadienyl tungsten dichloride is unique due to the specific properties imparted by the tungsten center. Tungsten’s high atomic number and unique electronic configuration contribute to its distinct reactivity and stability compared to similar compounds with different central metals .
Eigenschaften
Molekularformel |
C10H10Cl2W-2 |
---|---|
Molekulargewicht |
384.9 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;dichlorotungsten |
InChI |
InChI=1S/2C5H5.2ClH.W/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q2*-1;;;+2/p-2 |
InChI-Schlüssel |
GLBMDNAPKRZVHJ-UHFFFAOYSA-L |
Kanonische SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.Cl[W]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.